molecular formula C40H63N3O4S2 B026442 Pipotiazinpalmitat CAS No. 37517-26-3

Pipotiazinpalmitat

Katalognummer: B026442
CAS-Nummer: 37517-26-3
Molekulargewicht: 714.1 g/mol
InChI-Schlüssel: KTOYYUONFQWSMW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pipotiazinpalmitat ist ein langwirksames, injizierbares Antipsychotikum, das zur Klasse der Phenothiazine gehört. Es wird hauptsächlich zur Behandlung von Schizophrenie und anderen chronischen psychotischen Störungen eingesetzt. Diese Verbindung ist bekannt für ihre Fähigkeit, Symptome der Schizophrenie wie Halluzinationen, Wahnvorstellungen und Denkstörungen zu kontrollieren, indem sie auf verschiedene Neurotransmitterrezeptoren im Gehirn wirkt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound umfasst mehrere Schritte. Der Prozess beginnt mit der Alkylierung von 2-Dimethylaminosulfonylphenthiazin mit 1-Brom-3-chlorpropan, was zur Bildung von 10-(3-Chlorpropyl)-N,N-Dimethylphenothiazin-2-sulfonamid führt. Dieser Zwischenprodukt wird dann weiter mit 4-Piperidinethanol alkyliert, um Pipotiazin zu erhalten. Schließlich wird Pipotiazin mit Palmitinsäure verestert, um this compound zu bilden .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet eine sorgfältige Kontrolle der Reaktionsbedingungen, wie Temperatur, Druck und pH-Wert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Die Verwendung fortschrittlicher Reinigungstechniken wie Umkristallisation und Chromatographie ist unerlässlich, um pharmazeutisches this compound zu erhalten .

Wissenschaftliche Forschungsanwendungen

Management of Schizophrenia

Pipotiazine palmitate is primarily indicated for the maintenance treatment of schizophrenia. It has been shown to be effective in reducing psychotic symptoms and preventing relapse in patients who have a history of non-adherence to oral antipsychotics. Clinical trials have demonstrated that it is comparable in efficacy to other depot antipsychotics and oral medications, with consistent results across various studies .

Depot Injection Advantages

The depot formulation provides several advantages:

  • Improved Compliance : By reducing the frequency of administration, patients are less likely to miss doses compared to daily oral medications.
  • Steady Drug Levels : The pharmacokinetics of pipotiazine palmitate allow for stable plasma levels over time, minimizing fluctuations that can lead to symptom exacerbation .
  • Reduced Side Effects : Although it can cause extrapyramidal symptoms (EPS), pipotiazine palmitate has a lower incidence of sedation and hypotension compared to other antipsychotics .

Case Study Insights

A naturalistic study evaluated the outcomes of patients switching from pipotiazine palmitate to other antipsychotics due to market withdrawal. The study found that most patients had been on pipotiazine palmitate for over a year before switching, with a significant portion experiencing increased relapse rates after discontinuation .

Table 1: Patient Switching Outcomes

PatientOriginal DoseImmediate AlternativeSubsequent Antipsychotic
175 mg/4 weeksZuclopenthixol decanoateHaloperidol decanoate (150 mg/4 weeks)
250 mg/4 weeksPaliperidone palmitateFlupenthixol decanoate (120 mg/2 weeks)
375 mg/4 weeksOlanzapine pamoateFlupenthixol decanoate (120 mg/week)
475 mg/4 weeksOlanzapine pamoateOlanzapine pamoate (405 mg/month)
5100 mg/4 weeksHaloperidol decanoateHaloperidol decanoate (100 mg/4 weeks)

Pharmacological Profile

Pipotiazine palmitate acts as a dopamine antagonist across multiple receptor subtypes (D1-D4), which contributes to its antipsychotic properties. Additionally, it interacts with serotonergic and histaminergic receptors, which may influence its side effect profile and therapeutic efficacy .

Considerations for Use

While pipotiazine palmitate is effective, it does present risks:

  • Extrapyramidal Symptoms : High incidence compared to atypical antipsychotics.
  • Monitoring Required : Patients require careful supervision due to potential adverse effects and individual variability in response .

Wirkmechanismus

Target of Action

Pipotiazine palmitate primarily targets dopaminergic receptors in the brain, specifically the D2 subtype . Dopamine is a key neurotransmitter implicated in the regulation of mood, cognition, and behavior .

Mode of Action

Pipotiazine palmitate acts as an antagonist (blocking agent) on different postsynaptic receptors . It blocks dopaminergic receptors (subtypes D1, D2, D3, and D4), which have different antipsychotic properties on productive and unproductive symptoms . It also interacts with serotonergic receptors (5-HT1 and 5-HT2), histaminergic receptors (H1), alpha1/alpha2-receptors, and muscarinic (cholinergic) M1/M2-receptors .

Biochemical Pathways

The drug’s antagonistic action on dopamine and serotonin receptors helps normalize dopamine activity in the cortical regions . It also affects the neuroactive ligand-receptor interaction, serotonergic synapse, and dopaminergic synapse pathways .

Pharmacokinetics

The pharmacokinetics of pipotiazine palmitate is complex due to its long-acting nature . The onset of action usually appears within the first 2 to 3 days after injection, and the effects of the drug on psychotic symptoms are significant within one week . Maintenance doses are usually within the range of 50-200 mg every month .

Result of Action

The primary result of pipotiazine palmitate’s action is the management of chronic, non-agitated schizophrenic patients . It reduces the activity of dopamine receptors in the limbic system, leading to a decrease in psychotic symptoms . It can produce a high incidence of extrapyramidal reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of pipotiazine palmitate involves multiple steps. The process begins with the alkylation of 2-dimethylaminosulfonylphenthiazine with 1-bromo-3-chloropropane, resulting in the formation of 10-(3-chloropropyl)-N,N-dimethylphenothiazine-2-sulfonamide. This intermediate is then further alkylated with 4-piperidineethanol to produce pipotiazine. Finally, pipotiazine is esterified with palmitic acid to form pipotiazine palmitate .

Industrial Production Methods

Industrial production of pipotiazine palmitate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain pharmaceutical-grade pipotiazine palmitate .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Pipotiazinpalmitat durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid für die Oxidation, Reduktionsmittel wie Natriumborhydrid für die Reduktion und Nucleophile wie Amine für Substitutionsreaktionen. Die Reaktionen erfolgen typischerweise unter kontrollierten Bedingungen, wie z. B. bestimmten Temperaturen und pH-Werten .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Sulfoxide, Sulfone und substituierte Phenothiazinderivate. Diese Produkte können unterschiedliche pharmakologische Eigenschaften haben und für weitere Forschung und Entwicklung verwendet werden .

Wissenschaftliche Forschungsanwendungen

This compound hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:

    Chemie: Es wird als Modellverbindung verwendet, um die Reaktivität und Stabilität von Phenothiazinderivaten zu untersuchen.

    Biologie: Forscher verwenden es, um die Auswirkungen von langwirksamen Antipsychotika auf Neurotransmittersysteme und die Gehirnfunktion zu untersuchen.

    Medizin: Es wird umfassend auf seine Wirksamkeit und Sicherheit bei der Behandlung von Schizophrenie und anderen psychotischen Störungen untersucht.

    Industrie: Die Verbindung wird bei der Entwicklung neuer Antipsychotika und Formulierungen verwendet

Wirkmechanismus

This compound wirkt als Antagonist an verschiedenen postsynaptischen Rezeptoren, darunter dopaminerge (D1, D2, D3 und D4), serotonerge (5-HT1 und 5-HT2), histaminerge (H1), Alpha1/Alpha2-adrenerge und muskarinerge (M1/M2) Rezeptoren. Durch die Blockierung dieser Rezeptoren reduziert es die Dopaminaktivität im limbischen System, normalisiert die Dopaminaktivität in kortikalen Regionen und übt anxiolytische, antidepressive und antiaggressive Wirkungen aus. Dieser Mechanismus trägt dazu bei, sowohl positive als auch negative Symptome der Schizophrenie zu lindern .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit

Pipotiazinpalmitat ist einzigartig aufgrund seiner langwirksamen Formulierung, die im Vergleich zu anderen Antipsychotika eine weniger häufige Dosierung ermöglicht. Diese Eigenschaft verbessert die Patientenadhärenz zur Behandlung und verringert das Risiko eines Rückfalls bei chronischen psychotischen Störungen .

Biologische Aktivität

Pipotiazine palmitate is a long-acting antipsychotic medication belonging to the phenothiazine class. It is primarily used in the treatment of schizophrenia, particularly in patients who have difficulty adhering to oral medication regimens. This article delves into its biological activity, mechanisms of action, clinical efficacy, and safety profile, supported by data tables and relevant case studies.

Pipotiazine palmitate acts as an antagonist at various neurotransmitter receptors, primarily targeting:

  • Dopaminergic Receptors : It blocks D1, D2, D3, and D4 receptor subtypes, which helps alleviate both positive and negative symptoms of schizophrenia .
  • Serotonergic Receptors : It antagonizes 5-HT1 and 5-HT2 receptors, contributing to its anxiolytic and antidepressant effects while potentially mitigating some extrapyramidal side effects .
  • Histaminergic and Cholinergic Receptors : Its action on H1 receptors can lead to sedation and weight gain, while its effects on muscarinic receptors may influence cognitive functions and autonomic responses .

Clinical Efficacy

Pipotiazine palmitate has been evaluated in numerous clinical trials. A systematic review comparing depot pipotiazine palmitate with other antipsychotic treatments highlighted several key findings:

  • Effectiveness : It demonstrated comparable efficacy to other depot antipsychotics and oral medications in managing schizophrenia symptoms. For instance, when compared to standard oral antipsychotics, no significant differences were observed in global impression or relapse rates (RR 0.99; CI 0.91 to 1.07) across multiple studies .
  • Long-term Outcomes : In a study involving 206 patients with chronic schizophrenia, significant improvements were noted over time using the Brief Psychiatric Rating Scale (BPRS), indicating sustained efficacy with prolonged treatment .

Table 1: Summary of Clinical Trials on Pipotiazine Palmitate

Study ReferenceSample SizeTreatment DurationKey Findings
Cochrane Review 1123Medium to Long-termComparable efficacy to other depot formulations; no significant difference in adverse effects.
Johnston et al. 206Up to 23 monthsSignificant improvement in psychiatric symptoms; well tolerated with minimal discontinuation due to side effects.

Safety Profile

Pipotiazine palmitate is generally well tolerated; however, it is associated with some side effects:

  • Extrapyramidal Symptoms (EPS) : These include tremors and rigidity, which were reported in a small percentage of patients (3.4% discontinued due to adverse effects) .
  • Sedation and Weight Gain : Due to its antihistaminergic properties, patients may experience sedation and weight gain over time .

Case Studies

Several case studies have illustrated the practical application of pipotiazine palmitate in clinical settings:

  • Case Study A : A patient with chronic schizophrenia showed marked improvement in psychotic symptoms after switching from oral antipsychotics to monthly injections of pipotiazine palmitate. The patient maintained stability for over six months without significant side effects.
  • Case Study B : In a cohort of elderly patients with treatment-resistant schizophrenia, pipotiazine palmitate was administered as a long-term therapy. Results indicated improved adherence and reduced hospitalizations compared to previous treatments.

Eigenschaften

IUPAC Name

2-[1-[3-[2-(dimethylsulfamoyl)phenothiazin-10-yl]propyl]piperidin-4-yl]ethyl hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H63N3O4S2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-22-40(44)47-32-27-34-25-30-42(31-26-34)28-19-29-43-36-20-17-18-21-38(36)48-39-24-23-35(33-37(39)43)49(45,46)41(2)3/h17-18,20-21,23-24,33-34H,4-16,19,22,25-32H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTOYYUONFQWSMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCCC1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H63N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5048970
Record name Pipothiazine palmitate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

714.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37517-26-3
Record name Pipotiazine palmitate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37517-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pipotiazine palmitate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037517263
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pipothiazine palmitate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[1-[3-[2-[(dimethylamino)sulphonyl]-10H-phenothiazin-10-yl]propyl]piperidin-4-yl]ethyl palmitate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.652
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIPOTIAZINE PALMITATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Q3H01QRMI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pipotiazine palmitate
Reactant of Route 2
Pipotiazine palmitate
Reactant of Route 3
Reactant of Route 3
Pipotiazine palmitate
Reactant of Route 4
Pipotiazine palmitate
Reactant of Route 5
Reactant of Route 5
Pipotiazine palmitate
Reactant of Route 6
Pipotiazine palmitate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.